(3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(furan-2-yl)-N-methylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFXMPUDFGFLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CO1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378162 |

Source

|

| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-37-9 |

Source

|

| Record name | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Introduction

This compound is a secondary amine featuring a furan heterocycle. While not a widely commercialized compound, its synthesis serves as an excellent case study in modern organic chemistry, combining fundamental reactions such as electrophilic aromatic substitution and reductive amination. This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this target molecule, intended for an audience of researchers, chemists, and drug development professionals. The narrative emphasizes the rationale behind strategic and procedural choices, ensuring a reproducible and efficient process. The recommended pathway proceeds in two primary stages: the synthesis of a key ketone intermediate, followed by a highly selective reductive amination to yield the final product.

Part 1: Strategic Analysis and Retrosynthetic Pathway

The most robust and controllable method for synthesizing a secondary amine like the target molecule is through reductive amination.[1][2] This strategy avoids the common pitfalls of direct alkylation of amines, such as over-alkylation and the resulting mixture of secondary, tertiary, and even quaternary ammonium salts, which leads to low yields and difficult purifications.[2]

The reductive amination pathway involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3] Disconnecting the C-N bond of the target molecule reveals the two requisite precursors: 4-(Furan-2-yl)butan-2-one and methylamine .

Caption: The reductive amination workflow.

Experimental Protocol: this compound

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Eq. |

| 4-(Furan-2-yl)butan-2-one | C₈H₁₀O₂ | 138.16 | 6.9 g | 0.05 | 1.0 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 4.7 mL | 0.06 | 1.2 |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.7 g | 0.06 | 1.2 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 2.9 mL | 0.05 | 1.0 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 200 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-(furan-2-yl)butan-2-one (6.9 g, 0.05 mol) in 1,2-dichloroethane (200 mL).

-

Add the methylamine solution (4.7 mL, 0.06 mol) and acetic acid (2.9 mL, 0.05 mol) to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (12.7 g, 0.06 mol) to the reaction mixture in portions over 20-30 minutes. The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up and Purification: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). d. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. Purify the crude residue via flash column chromatography on silica gel to yield the final product, this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a strategic two-stage process. The initial acid-catalyzed alkylation of furan provides the key ketone intermediate, 4-(furan-2-yl)butan-2-one, in good yield. S[4]ubsequent one-pot reductive amination using methylamine and the mild reducing agent sodium triacetoxyborohydride offers a highly selective and reliable method to furnish the target secondary amine. T[2][5]his pathway exemplifies a logical and robust approach in modern organic synthesis, prioritizing reaction control, minimizing byproducts, and utilizing well-established, high-yielding transformations.

References

-

Karaarslan, M., Çetinkaya, Y., & Cülçü, N. (2007). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry, 19(1), 641. [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Asymmetric Grignard Reactions. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of 4-(2-furyl)butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

-

Kazantsev, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a detailed exploration of novel and efficient synthetic methodologies for the preparation of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, a valuable furan-containing secondary amine. This document moves beyond a simple recitation of steps to offer a scientifically rigorous narrative grounded in mechanistic understanding and practical laboratory insights. The primary focus is on a robust two-step synthesis commencing with the acetoacetic ester synthesis to yield the key intermediate, 1-(Furan-2-yl)propan-2-one, followed by a direct reductive amination with methylamine. An alternative route involving the synthesis of the primary amine and subsequent N-methylation is also discussed. Each proposed synthesis is accompanied by detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and comprehensive characterization data.

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The target molecule, this compound, represents a scaffold with potential applications in various therapeutic areas. The development of efficient and scalable synthetic routes to such molecules is crucial for enabling further research and development. This guide details two primary synthetic strategies, emphasizing reaction efficiency, accessibility of starting materials, and clarity of execution.

Strategic Approach to Synthesis

Two principal retrosynthetic pathways have been identified for the synthesis of this compound.

Primary Strategy (Route A): A convergent approach centered on the direct reductive amination of a key ketone intermediate, 1-(Furan-2-yl)propan-2-one. This route is favored for its efficiency and atom economy.

Alternative Strategy (Route B): A sequential approach involving the synthesis of the corresponding primary amine, (3-Furan-2-yl-1-methyl-propyl)-amine, followed by a selective N-methylation. This route offers an alternative where direct reductive amination may present challenges or for the synthesis of related analogues.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 1-(Furan-2-yl)propan-2-one

The most logical and well-documented approach to synthesizing the key ketone intermediate is the acetoacetic ester synthesis. This classical method allows for the straightforward formation of the desired carbon skeleton.

Reaction Scheme: Acetoacetic Ester Synthesis

Caption: Acetoacetic ester synthesis of 1-(Furan-2-yl)propan-2-one.

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the classic base for the acetoacetic ester synthesis. The ethoxide anion is a sufficiently strong base to deprotonate the acidic α-hydrogen of ethyl acetoacetate, but it is also the same alkoxy group as in the ester, thus preventing transesterification side reactions.[1][2]

-

Alkylation: Furfuryl chloride is a reactive alkylating agent suitable for the SN2 reaction with the enolate of ethyl acetoacetate. The reaction is typically carried out in the same pot after the formation of the enolate.[3]

-

Hydrolysis and Decarboxylation: The subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid is a standard procedure. Acidic conditions (e.g., aqueous HCl or H₂SO₄) followed by heating efficiently remove the ester group to yield the desired ketone.[4][5]

Detailed Experimental Protocol

Step 1: Alkylation of Ethyl Acetoacetate with Furfuryl Chloride

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar) with cooling.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium enolate.

-

Alkylation: Add furfuryl chloride (1.0 eq) dropwise to the enolate solution. The reaction is exothermic; maintain the temperature below 50 °C. After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).[6]

-

Work-up: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-acetyl-3-(furan-2-yl)propanoate.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolysis: To the crude alkylated ester from the previous step, add a 10% aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with dilute sulfuric acid or hydrochloric acid until the pH is strongly acidic. Heat the acidic mixture to reflux for 4-6 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

-

Isolation and Purification: Cool the mixture and extract with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(Furan-2-yl)propan-2-one can be purified by vacuum distillation.

| Compound | Molecular Weight | Boiling Point | Appearance |

| 1-(Furan-2-yl)propan-2-one | 124.14 g/mol | 75-77 °C at 15 mmHg | Colorless to pale yellow oil |

Part 2: Synthesis of this compound

With the key ketone intermediate in hand, the most direct route to the target secondary amine is through reductive amination with methylamine.

Reaction Scheme: Direct Reductive Amination

Caption: Direct reductive amination of 1-(Furan-2-yl)propan-2-one.

Causality Behind Experimental Choices

-

Amine Source: Methylamine can be used as a solution in a solvent like methanol or as its hydrochloride salt. Using the hydrochloride salt with a base to liberate the free amine in situ is a common and convenient practice.[7]

-

Reducing Agent: Several reducing agents can be employed for this transformation.

-

Sodium borohydride (NaBH₄): A cost-effective and readily available reducing agent. It is typically added after the initial formation of the imine to avoid reduction of the starting ketone.[8][9]

-

Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that can be present from the start of the reaction (one-pot procedure), as it reduces imines much faster than ketones at neutral or slightly acidic pH.[8][10]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often used in non-protic solvents.

-

Detailed Experimental Protocol

-

Imine Formation: In a round-bottom flask, dissolve 1-(Furan-2-yl)propan-2-one (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol. Add a weak base such as sodium acetate or triethylamine (1.2 eq) to neutralize the hydrochloride and liberate free methylamine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 20 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add an aqueous solution of sodium hydroxide to make the mixture basic (pH > 10). Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration of the solvent, the crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

| Compound | Molecular Weight | Expected Properties |

| This compound | 153.22 g/mol | Basic, oily liquid |

Alternative Synthetic Route (Route B)

An alternative strategy involves the initial synthesis of the primary amine, (3-Furan-2-yl-1-methyl-propyl)-amine, followed by N-methylation.

Step 1: Synthesis of (3-Furan-2-yl-1-methyl-propyl)-amine

This can be achieved by reductive amination of 1-(Furan-2-yl)propan-2-one with ammonia. The procedure is similar to the direct reductive amination with methylamine, but using an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).[11]

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[11]

Caption: N-Methylation of the primary amine via the Eschweiler-Clarke reaction.

Detailed Experimental Protocol (Eschweiler-Clarke)

-

Reaction Setup: To a solution of (3-Furan-2-yl-1-methyl-propyl)-amine (1.0 eq) in formic acid (excess, e.g., 5-10 eq), add an aqueous solution of formaldehyde (excess, e.g., 3-5 eq).

-

Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture and make it basic by the careful addition of an aqueous sodium hydroxide solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent, the target secondary amine can be purified by vacuum distillation.

Conclusion

This guide has presented two viable and scientifically sound synthetic routes for the preparation of this compound. The primary strategy, involving the acetoacetic ester synthesis of 1-(Furan-2-yl)propan-2-one followed by direct reductive amination, is recommended for its efficiency and convergence. The alternative route, proceeding through the primary amine and subsequent N-methylation, provides a reliable backup. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize this and related furan-containing amines for further investigation in drug discovery and development.

References

-

Vasyl'ev, A. V., & Kochetkov, K. A. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(11), 3323. [Link]

-

Bastos, E. L., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 157, 113-126. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Coll. Vol. 1, p.248 (1941); Vol. 4, p.41 (1925). [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Loponov, K. N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

-

Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. r/chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-furyl acetone. Retrieved from [Link]

-

Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]

-

Bhattacharyya, S. (2006). Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2. Synlett, 2006(12), 1889-1891. [Link]

-

Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3-methyl-2(5h)-furanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 24). 6.8: Alkylation of Enolate Ions. [Link]

-

Cope, A. C., et al. (2011). The Alkylation of Esters and Nitriles. Organic Reactions. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019, August 25). 11.10 Acetoacetic Ester Synthesis [Video]. YouTube. [Link]

-

The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]

-

Gounder, R. (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 15(8), e43588. [Link]

Sources

- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicreactions.org [organicreactions.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, structure, and a plausible synthetic route for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. Given the limited availability of direct experimental data for this specific molecule, this document integrates confirmed basic information with predicted properties and established synthetic methodologies for analogous compounds. This approach is designed to offer valuable insights and a practical framework for researchers interested in this and related furan-containing amines.

Molecular Structure and Identification

This compound, a secondary amine featuring a furan moiety, possesses the following key identifiers:

| Property | Value | Source |

| CAS Number | 1593-37-9 | [1] |

| Molecular Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| IUPAC Name | N-methyl-4-(furan-2-yl)butan-2-amine | |

| SMILES | CC(N)CCC1=CC=CO1 |

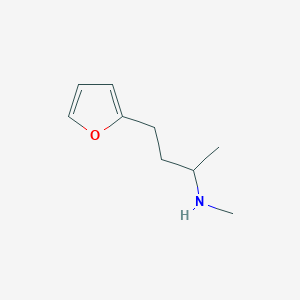

The structure, depicted below, consists of a furan ring linked via a propyl chain to a secondary amine, with methyl groups on both the amine nitrogen and the alpha-carbon of the propyl chain.

Figure 1. Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the absence of published experimental data, the following physicochemical properties have been predicted using computational models. These values provide estimations for guiding experimental design.

| Property | Predicted Value |

| Boiling Point | 190-210 °C |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, and chloroform. Limited solubility in water. |

| LogP | 1.5 - 2.5 |

| pKa (amine) | 9.5 - 10.5 |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via a two-step process involving the synthesis of the precursor ketone, 4-(furan-2-yl)butan-2-one, followed by reductive amination with methylamine.

Synthesis of 4-(Furan-2-yl)butan-2-one (Precursor)

This synthesis is based on the reaction of furan with methyl vinyl ketone.[2]

Materials:

-

Furan

-

Methyl vinyl ketone

-

p-Toluenesulfonic acid (catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a solution of furan (excess) in dichloromethane, add a catalytic amount of p-toluenesulfonic acid.

-

Slowly add methyl vinyl ketone to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 4-(furan-2-yl)butan-2-one.

Reductive Amination to Yield this compound

This procedure utilizes the synthesized ketone and methylamine in a reductive amination reaction, a common and effective method for amine synthesis.[3][4]

Materials:

-

4-(Furan-2-yl)butan-2-one

-

Methylamine (solution in THF or methanol)

-

Sodium triacetoxyborohydride or sodium cyanoborohydride (reducing agent)

-

Methanol or Dichloromethane (solvent)

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 4-(furan-2-yl)butan-2-one in methanol or dichloromethane.

-

Add a solution of methylamine (1.2 equivalents) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Figure 2. Synthetic workflow for this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectral characteristics of furan derivatives and secondary amines.

¹H NMR Spectroscopy

-

Furan protons: Three signals are expected in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 will likely appear as a triplet, the proton at C3 as a doublet, and the proton at C4 as a doublet of doublets.

-

Alkyl chain protons:

-

The methine proton (CH-N) is expected to be a multiplet around δ 2.5-3.0 ppm.

-

The methylene protons (CH₂) adjacent to the furan ring and the methine group will likely appear as complex multiplets in the δ 1.5-2.5 ppm range.

-

-

Methyl protons:

-

The N-methyl group (N-CH₃) will likely be a singlet around δ 2.2-2.5 ppm.

-

The C-methyl group (C-CH₃) will appear as a doublet around δ 1.0-1.2 ppm, coupled to the methine proton.

-

-

Amine proton (N-H): A broad singlet is expected, with a chemical shift that can vary significantly depending on the solvent and concentration (typically δ 0.5-3.0 ppm). In some cases, this signal may not be observed due to proton exchange.[5]

¹³C NMR Spectroscopy

-

Furan carbons: Four signals are expected in the downfield region (δ 105-155 ppm).

-

Alkyl chain carbons: Signals for the methine and methylene carbons are expected in the δ 20-60 ppm range.

-

Methyl carbons: The N-methyl carbon will likely appear around δ 30-40 ppm, and the C-methyl carbon around δ 15-25 ppm.

Infrared (IR) Spectroscopy

-

N-H stretch: A weak to medium, sharp absorption band is expected around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): A band above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (furan ring): Absorptions around 1500-1600 cm⁻¹.

-

C-N stretch: A medium absorption in the 1020-1250 cm⁻¹ region.

-

C-O-C stretch (furan ring): A strong band around 1000-1100 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 153, consistent with the nitrogen rule.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: The most prominent fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in a fragment at m/z = 58.[6]

-

Loss of a methyl group: A peak corresponding to [M-15]⁺ at m/z = 138.

-

Furan ring fragmentation: The furfuryl cation at m/z = 81 is a common fragment for 2-substituted furans.[7]

-

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the furan scaffold is present in numerous biologically active compounds. Derivatives of furan have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9]

The structural similarity of the title compound to certain phenethylamines, which are known to have psychoactive and stimulant properties, suggests that it could potentially interact with monoamine neurotransmitter systems. However, any such activity is purely speculative and would require extensive biological evaluation.

Conclusion

This technical guide provides a foundational understanding of this compound, a molecule for which direct experimental data is scarce. By combining confirmed molecular information with predicted properties and a detailed, plausible synthetic protocol, this document serves as a valuable resource for researchers. The proposed synthesis via reductive amination is a robust and versatile method, and the predicted spectroscopic data offer a basis for the characterization of the synthesized compound. Further research is warranted to experimentally validate these predictions and to explore the potential biological activities of this and related furan-containing amines.

References

-

PrepChem. Synthesis of 4-(2-furyl)butan-2-one. Available from: [Link]

-

ScienceDirect. Synthesis and ene reactions of 3-methylene-2,3-dihydrofuran. Available from: [Link]

-

PubMed. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

IJABBR. Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

ResearchGate. Examples of furan derivatives with biological activity. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. Available from: [Link]

-

PubMed Central. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available from: [Link]

-

NIST WebBook. Benzeneethanamine, N,α-dimethyl-. Available from: [Link]

-

MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

-

DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link]

-

PubMed Central. 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. Available from: [Link]

-

Taylor & Francis Online. Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Available from: [Link]

-

ResearchGate. Some compounds whose mass spectra contain the fragment ion [M-H] + or... Available from: [Link]

-

PubMed. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Spectroscopic Characterization of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound (3-Furan-2-yl-1-methyl-propyl)-methyl-amine (CAS 1593-37-9). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. By dissecting the constituent functional groups—a 2-substituted furan ring and a secondary amine—we offer a detailed interpretation of the anticipated chemical shifts, absorption frequencies, and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the expected spectroscopic signature of this and structurally related compounds.

Introduction

This compound is a secondary amine featuring a furan moiety. The structural combination of the aromatic furan ring and the aliphatic amine chain imparts a unique set of physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques remain the most powerful tools for this purpose. This document provides a predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data of the title compound.

The rationale behind this predictive approach is to equip researchers with a benchmark for spectral analysis, aiding in the identification and characterization of this molecule in synthetic and analytical workflows. The predictions are grounded in the fundamental principles of spectroscopy and are supported by data from analogous chemical structures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Experimental Protocol (Predicted)

A standard NMR analysis would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectra on a 400 MHz or higher field spectrometer.

Caption: Predicted IR Experimental Workflow.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3350 - 3310 | Weak to medium |

| C-H stretch (Furan) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium to strong |

| C=C stretch (Furan) | ~1600, ~1500 | Medium |

| C-N stretch | 1250 - 1020 | Medium |

| C-O-C stretch (Furan) | ~1250 | Strong |

Interpretation:

-

A weak to medium band in the 3350-3310 cm⁻¹ region is characteristic of a secondary amine N-H stretch. [1]* The C-H stretching vibrations of the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

The C-N stretching of an aliphatic amine is expected in the 1250-1020 cm⁻¹ range. [1]* The furan ring will also exhibit characteristic C=C stretching and C-O-C stretching vibrations.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Predicted)

The mass spectrum would typically be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Caption: Predicted MS Experimental Workflow.

Predicted Fragmentation Pattern

The molecular formula of this compound is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . [2]

-

Molecular Ion (M⁺·): An odd molecular weight of 153 is expected, consistent with the nitrogen rule for a compound with one nitrogen atom.

-

Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in a resonance-stabilized iminium cation.

Two primary alpha-cleavage pathways are predicted:

-

Loss of a propyl-furan radical: Cleavage of the bond between C1 and C2 would result in a fragment with m/z = 58.

-

Loss of a methyl radical: Cleavage of the bond between C1 and the methyl group would lead to a fragment with m/z = 138.

The fragment at m/z = 58 is predicted to be the base peak due to the formation of a stable secondary iminium ion and the loss of a larger, more stable radical.

-

Other Fragments: A fragment corresponding to the furanomethyl cation (m/z = 81) from cleavage of the propyl chain is also possible.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While experimental data is paramount for definitive structural confirmation, this predictive framework offers a robust foundation for researchers working with this molecule. The anticipated spectroscopic features detailed herein should facilitate the identification and characterization of this compound and serve as a valuable reference for the interpretation of experimental data.

References

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

UCLA Chemistry and Biochemistry. IR: amines. [Link]

Sources

A Comprehensive Technical Guide to the Biological Activities of Furan-Containing Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in medicinal chemistry.[1] Furan derivatives are found in a multitude of pharmaceutical products and natural compounds, exhibiting a vast spectrum of pharmacological activities.[1][2][3] The versatility of the furan nucleus allows for diverse chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency and efficacy.[1]

Significance of the Amine Functional Group

When appended to the furan scaffold, the amine functional group introduces a basic center that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The nitrogen atom can participate in hydrogen bonding, ionic interactions, and coordination with biological targets such as enzymes and receptors. This often leads to enhanced binding affinity and specificity. Furthermore, the amine group provides a handle for further chemical derivatization, allowing for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Scope of the Guide

This technical guide provides an in-depth exploration of the diverse biological activities of furan-containing amines. As a senior application scientist, the objective is to synthesize technical data with field-proven insights, offering a comprehensive resource for researchers and drug development professionals. We will delve into the synthetic rationale, mechanisms of action across various therapeutic areas, and detailed, self-validating experimental protocols for evaluating biological efficacy. The guide is structured to explain the causality behind experimental choices, ensuring a deep and practical understanding of the subject matter.

Synthetic Strategies for Furan-Containing Amines

The synthesis of furan-containing amines is a well-explored area of organic chemistry, with numerous routes available to generate molecular diversity. The choice of synthetic pathway is often dictated by the desired substitution pattern and the nature of the amine.

Overview of Key Synthetic Routes

Several robust methods are employed for the synthesis of these compounds. Reductive amination of furan aldehydes (like furfural) or ketones is a common and direct approach. Other notable methods include the Kabachnik-Fields reaction for synthesizing α-aminophosphonates and the Feist-Benary furan synthesis.[4] The development of efficient, catalyst-driven, one-pot syntheses is a key focus, as it improves yield and reduces reaction time.[5] The primary challenge in these syntheses is often controlling selectivity, particularly preventing side reactions like the hydrogenation of the furan ring itself.[6]

Example Protocol: One-Pot Synthesis of Furan-Based α-Aminophosphonates

This protocol describes a solvent-free and catalyst-free Kabachnik-Fields reaction, valued for its efficiency and high yields.[5]

Objective: To synthesize diethyl ((furan-2-yl)(phenylamino)methyl)phosphonate.

Materials:

-

Furfural (1 equivalent)

-

Aniline (1 equivalent)

-

Diethyl phosphite (2.5 equivalents)

-

Three-necked flask

-

Magnetic stirrer with heating

Procedure:

-

Combine furfural (1 equiv.), aniline (1 equiv.), and diethyl phosphite (2.5 equiv.) in a three-necked flask.

-

Stir the reaction mixture vigorously at a temperature of 40–60 °C.

-

Monitor the reaction progress (typically 0.5–2 hours). The reaction is performed without any added solvent or catalyst.

-

Upon completion, the crude product can be purified using standard techniques such as column chromatography to yield the target aminophosphonate.

Causality and Self-Validation: This one-pot approach is highly efficient as it combines multiple steps without isolating intermediates, saving time and resources. The absence of a catalyst and solvent makes it an environmentally friendly "green chemistry" method. The protocol's validity is confirmed by the high reported yields (often >90%) and the structural elucidation of the final products using spectroscopic methods (¹H, ¹³C, ³¹P NMR, IR, and FTMS), which serve as a definitive quality control check.[5]

Rationale for Synthetic Design: Structure-Activity Relationship (SAR) Insights

The strategic design of furan-containing amines is guided by SAR principles. Minor modifications to the substitution pattern on the furan ring or the amine can dramatically alter biological activity.[7] For instance, the introduction of specific aryl groups can enhance antibacterial activity, while the incorporation of moieties like thiazolidinone can confer antiviral properties.[7][8] This systematic modification is crucial for optimizing lead compounds, aiming to enhance target affinity while minimizing off-target effects and toxicity.

Major Biological Activities and Mechanisms of Action

Furan-containing amines are pleiotropic agents, demonstrating a wide array of biological effects. Their therapeutic potential spans multiple disease categories.[2][3][9]

Antimicrobial Activity

Many furan derivatives exhibit potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][7] Notable examples include Nitrofurantoin, a furan-based drug widely used to treat urinary tract infections caused by E. coli and S. aureus.[3][9] Some novel synthesized aryl furan derivatives have shown considerable activity against resistant strains, highlighting their potential to combat the growing challenge of microbial resistance.[7]

The antimicrobial action of these compounds can be multifaceted. Mechanisms include the selective inhibition of microbial growth, modification of essential enzymes, and suppression of bacterial motility.[2] For instance, some furan derivatives function by inhibiting DNA and RNA synthesis within the bacterial cell, leading to cell death.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [1] |

| Aryl furan derivative 73 | S. aureus, E. coli, P. aeruginosa | Not specified, but "considerable activity" reported | [7] |

| Furan-3-carboxamide derivatives | Yeast, Fungi, Bacteria | Not specified | [4] |

Anticancer Activity

The furan nucleus is a pharmacologically active entity that has garnered significant attention for its anticancer potential.[10] Derivatives have shown potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including breast (MCF-7), lung (NCI-H460), and colorectal cancer lines.[1][10]

The anticancer mechanisms of furan-containing amines are diverse and target critical cellular processes.

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. This mechanism is a validated target for many successful anticancer drugs.[10]

-

Apoptosis Induction: Certain compounds trigger programmed cell death through the intrinsic mitochondrial pathway. This is often confirmed by observing an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[10]

-

Topoisomerase Inhibition: Anthrafuran dione analogues have been shown to inhibit topoisomerase I-mediated DNA uncoiling, a crucial process for DNA replication and repair in cancer cells.[1]

| Compound Class | Cell Line | IC₅₀ | Mechanism | Reference |

| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | Not specified | G2/M phase arrest, Apoptosis | [10] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast) | Not specified | G2/M phase arrest, Apoptosis | [10] |

| Furan derivative (Figure 1F) | NCI-H460 (Lung) | 2.9 nM | Cytotoxicity | [10] |

| Furan-conjugated tripeptide (Conjugate 4) | HeLa (Cervical) | 0.28 µM | Membranolytic, Mitochondrial damage | [11] |

Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory properties.[2][3] They can suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2] This activity is often evaluated through assays that measure the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[12]

The anti-inflammatory effects are also exerted by modulating intracellular signaling pathways. Furan compounds can regulate pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling cascades, which control the expression of inflammatory genes.[2] By reducing oxidative stress and scavenging free radicals, they further mitigate the inflammatory response.[2][13]

| Compound Class | Assay | Activity | Reference |

| Furan-pyrrolidine hybrid (H2) | Anti-arthritic (ATA) | IC₅₀: 60.1 µM (potent) | [9] |

| Furan-piperidine hybrid (H4) | Anti-arthritic (ATA) | IC₅₀: 62.23 µM (potent) | [9] |

| Furan-pyrrolidine hybrid (H2) | Protein Denaturation Inhibition | IC₅₀: 111.45 µM (more potent than standard) | [9] |

| Furan-piperidine hybrid (H4) | Protein Denaturation Inhibition | IC₅₀: 110.16 µM (more potent than standard) | [9] |

Antiviral Activity

The antiviral potential of furan-containing amines is an emerging area of research.[2][9] Specific derivatives, such as furan-substituted spirothiazolidinones, have shown promising activity against influenza A/H3N2 virus.[8]

The primary mechanism for some of these compounds is the inhibition of viral entry into the host cell. For example, spirothiazolidinone-based inhibitors are thought to interfere with the influenza virus membrane fusion process.[8] Antiviral activity is typically assessed by measuring the reduction of virus-induced cytopathic effect (CPE) or viral plaque formation in cell culture.[14]

| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Furan-spirothiazolidinone (3c) | Influenza A/H3N2 | Not specified | ~1 | [8] |

| Furan-spirothiazolidinone (3d) | Influenza A/H3N2 | Not specified | ~1 | [8] |

| Arylfuran derivative | Zika Virus (ZIKV) | Vero | >12.5 | [7] |

Neuroprotective Activity

Furan-containing compounds, including some amines and amino acids, are being explored for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][15][16] They have been shown to promote neuronal survival, enhance plasticity, and protect against neuronal damage induced by stressors.[13][15]

The neuroprotective effects stem from several interconnected mechanisms:

-

Antioxidant and Anti-inflammatory Action: By scavenging free radicals and modulating inflammatory pathways, these compounds reduce oxidative stress and neuroinflammation, which are key drivers of neurodegeneration.[13][15]

-

Cholinesterase Inhibition: Some furan-based α-aminophosphonates act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), an important therapeutic strategy for Alzheimer's disease.[17]

-

Modulation of Neurotransmitter Systems: The structural similarity of some derivatives to neurotransmitters like GABA suggests they may help regulate neuronal excitability.[16]

| Compound Class | Assay | Result (IC₅₀) | Target | Reference |

| Furan α-aminophosphonate (4c) | AChE Inhibition | 0.88 µM | Alzheimer's | [17] |

| Furan α-aminophosphonate (4c) | BuChE Inhibition | 2.30 µM | Alzheimer's | [17] |

| Furan α-aminophosphonate (4c) | DPPH Radical Scavenging | 30.04 µM | Antioxidant | [17] |

| Furan fatty acids | Oxidative Stress Rescue | Protective | Neuroprotection | [18] |

Core Experimental Protocols: A Self-Validating Approach

The following protocols are standard, robust methods for the initial screening of furan-containing amines. Each protocol includes internal controls that ensure the validity and reproducibility of the results.

Protocol for Assessing Antibacterial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive controls (broth + inoculum, no compound) and negative controls (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: The inclusion of positive controls (to ensure bacterial viability) and negative controls (to confirm media sterility) is critical. Running a standard antibiotic (e.g., tetracycline) in parallel validates the assay's sensitivity and provides a benchmark for activity.

Diagram: Antibacterial MIC Assay Workflow

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the concentration-dependent cytotoxicity of a compound on a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing amine (prepared by serial dilution) for 48-72 hours. Include untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: The vehicle control establishes the baseline for 100% viability. The positive control ensures the assay is responsive to cytotoxic agents. A blank control (media only) corrects for background absorbance.

Diagram: MTT Cytotoxicity Assay Workflow

Caption: Workflow for the MTT Cell Viability Assay.

Protocol for In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Objective: To screen compounds for anti-inflammatory activity by assessing their ability to inhibit heat-induced protein (albumin) denaturation.[12][19]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.

-

Cooling & Readout: After cooling, measure the turbidity (a measure of denaturation) spectrophotometrically at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation compared to a control solution (without the test compound). A standard anti-inflammatory drug like diclofenac sodium or ketoprofen should be used as a positive control.[9]

Self-Validation: Protein denaturation is a well-documented cause of inflammation.[20] The use of a standard NSAID as a positive control validates the assay's relevance and provides a benchmark. A control group without the test compound establishes the maximum denaturation level.

Diagram: Protein Denaturation Inhibition Assay

Caption: Workflow for the Protein Denaturation Assay.

Protocol for In Vitro Antiviral Assay (CPE Reduction Assay)

Objective: To evaluate the ability of a test compound to inhibit the cytopathic effect (CPE) caused by a virus in a susceptible cell line.[14][21]

Methodology:

-

Cell Plate Prep: Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76) in 96-well plates.[21]

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus).

-

Virus Inoculation: Inoculate the wells (except cell controls) with a viral suspension at a concentration known to cause >80% CPE within the incubation period.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until the virus control wells show the expected level of CPE (typically 3-7 days).

-

Staining & Analysis: Fix the cells and stain with a dye like crystal violet or neutral red. The dye stains only viable cells. Solubilize the dye and measure the absorbance.

-

Calculation: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. Determine the 50% effective concentration (EC₅₀). A cytotoxicity assay (CC₅₀) should be run in parallel on uninfected cells to determine the selectivity index (SI = CC₅₀/EC₅₀).[21]

Self-Validation: The virus control confirms viral infectivity and CPE, while the cell control confirms cell viability. A high Selectivity Index (SI) indicates that the compound's antiviral activity occurs at a concentration much lower than its cytotoxic concentration, a key requirement for a viable drug candidate.

Diagram: CPE Reduction Antiviral Assay

Caption: Workflow for the CPE Reduction Antiviral Assay.

Protocol for In Vitro Neuroprotection Assay (Oxidative Stress Model)

Objective: To determine if a compound can protect neuronal cells from death induced by an oxidative stressor (e.g., H₂O₂ or glutamate).[22]

Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow differentiation if necessary.

-

Pre-treatment: Pre-treat the cells with various concentrations of the furan-containing amine for 1-2 hours.

-

Induce Stress: Add a neurotoxic stressor, such as hydrogen peroxide (H₂O₂) or glutamate, to the wells (except for the negative control) and incubate for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay (as described in Protocol 4.2) or a similar method (e.g., LDH release assay).

-

Analysis: Calculate the percentage of cell survival in the treated groups compared to the stressor-only control group. Determine the concentration that provides maximum protection.

Self-Validation: A "no stressor" control group establishes 100% viability. A "stressor only" group establishes the baseline for maximum cell death, against which protection is measured. This model directly tests the compound's ability to interfere with a key pathological process in neurodegeneration.

Diagram: Neuroprotection Assay Workflow

Caption: Workflow for an Oxidative Stress Neuroprotection Assay.

Future Perspectives and Drug Development Challenges

Optimizing Lead Compounds

The broad biological activity of furan-containing amines makes them attractive starting points for drug discovery. Future work will focus on lead optimization through medicinal chemistry to enhance potency and selectivity for specific targets. This involves fine-tuning the SAR to develop compounds with improved drug-like properties, including better metabolic stability and oral bioavailability.

Overcoming Toxicity and Selectivity Hurdles

A significant challenge in developing furan-based therapeutics is managing potential toxicity. The furan ring can be metabolically activated to form reactive intermediates. Therefore, a critical aspect of development is to design molecules that minimize this metabolic pathway or to select derivatives that show a high therapeutic index (a favorable ratio of toxic dose to therapeutic dose). Enhancing selectivity is also paramount to reduce off-target effects and improve the overall safety profile.

Emerging Applications

Beyond the activities discussed, the unique chemistry of the furan ring, such as its participation in Diels-Alder reactions, is being harnessed for applications in drug delivery and biomedical materials.[1] The continued exploration of furan-containing amines in areas like neurodegenerative and rare diseases holds significant promise for developing novel therapeutic interventions.

Conclusion

Furan-containing amines represent a versatile and highly valuable class of compounds in medicinal chemistry. Their demonstrated efficacy across a wide spectrum of biological activities—including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective—underscores their immense therapeutic potential.[1][2][3][9][13] The ability to systematically modify their structure provides a powerful tool for optimizing their pharmacological profiles. By employing robust and self-validating experimental protocols, researchers can effectively screen and identify promising candidates for further development. While challenges related to selectivity and toxicity remain, continued investigation and innovative synthetic design will undoubtedly unlock the full potential of these compounds, paving the way for the next generation of furan-based drugs.

References

- Furan: A Promising Scaffold for Biological Activity. (2024-01-25).

-

Alizadeh, M., Jalal, M., Hamed, K., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available from: [Link]

- Pharmacological activity of furan derivatives. (2024-12-10).

-

Examples of furan derivatives with biological activity. (ResearchGate). Available from: [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022-10-02). Available from: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024-09-27). PubMed. Available from: [Link]

-

Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. (Taylor & Francis Online). Available from: [Link]

-

Apaydın, Ç., Gök, M., Koyuncu, H., Andrei, G., & Snoeck, R. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 112, 104958. Available from: [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-22). ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of some novel furan derivatives. (ResearchGate). Available from: [Link]

-

In vitro methods for testing antiviral drugs. (PMC - PubMed Central). Available from: [Link]

-

Al-Ostath, A., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2561. Available from: [Link]

-

Chemistry and Therapeutic Aspect of Furan: A Short Review. (2015-06). ResearchGate. Available from: [Link]

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available from: [Link]

-

Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017-05-11). PubMed. Available from: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). Available from: [Link]

-

(PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (ResearchGate). Available from: [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. Available from: [Link]

-

Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747–1760. Available from: [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

-

Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020-12-16). PubMed. Available from: [Link]

-

Antiviral assay strategies at different stages of virus infection. (ResearchGate). Available from: [Link]

-

Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. (2024-01-12). PMC - NIH. Available from: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025-10-01). ResearchGate. Available from: [Link]

-

Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. (ACS Publications). Available from: [Link]

-

Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. Available from: [Link]

-

Design, synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent. ResearchGate. Available from: [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (MDPI). Available from: [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025-08-03). Protocols.io. Available from: [Link]

-

(PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024-09-06). ResearchGate. Available from: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

-

Antiviral Drug Screening. (Virology Research Services). Available from: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (MDPI). Available from: [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021-11-25). Spandidos Publications. Available from: [Link]

-

Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. ResearchGate. Available from: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ibtbioservices.com [ibtbioservices.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. journalajrb.com [journalajrb.com]

- 20. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 21. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 22. Experimental and Therapeutic Medicine [spandidos-publications.com]

In silico prediction of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine targets

An In-Depth Technical Guide: In Silico Prediction of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine Targets

Abstract

Target identification is the foundational step in modern drug discovery, yet it remains a significant bottleneck, particularly for novel or uncharacterized chemical entities.[1] This guide presents a comprehensive, multi-pronged in silico strategy to predict and prioritize the biological targets of this compound, a small molecule with limited publicly available bioactivity data. By synergistically employing ligand-based and structure-based computational methods, complemented by predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we can construct a robust, data-driven hypothesis for its mechanism of action. This document provides not only step-by-step protocols for these methodologies but also the underlying scientific rationale, empowering researchers to apply these techniques to de-orphanize other small molecules. The objective is to transform a simple chemical structure into a prioritized list of plausible biological targets, thereby accelerating the journey from molecule to medicine.

Introduction: De-Orphanizing a Novel Scaffold

The molecule this compound (CAS: 1593-37-9) represents a common challenge in drug discovery: a synthetically tractable small molecule with an unknown biological profile.[2] While the furan moiety is present in various natural products and approved drugs, exhibiting a range of biological activities, the specific pharmacology of this compound is not documented.[3] Embarking on extensive, resource-intensive experimental screening without a guiding hypothesis is inefficient. Computational, or in silico, target prediction offers a cost-effective and rapid alternative to generate these initial hypotheses.[4]

This guide details a workflow that integrates two complementary computational philosophies:

-

Ligand-Based Prediction : This approach leverages the principle that structurally similar molecules often have similar biological activities. It uses the query molecule as a template to find known drugs or bioactive compounds with similar features, thereby inferring potential targets.[8][9]

-

Structure-Based Prediction : This method utilizes the three-dimensional structures of potential protein targets. By computationally "docking" the query molecule into the binding sites of thousands of proteins, we can predict binding affinity and identify the most likely biological targets.[10][11][12] This approach is often termed "reverse docking" or "inverse virtual screening."[13]

By combining these orthogonal strategies with an early assessment of drug-like properties (ADMET), we can triangulate on a set of high-confidence targets for subsequent experimental validation.

Query Molecule Characterization

A thorough understanding of the query molecule is the mandatory first step for any in silico analysis. All subsequent predictions are derived from its structural and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(furan-2-yl)butan-2-amine | Generated |

| CAS Number | 1593-37-9 | Alfa Chemistry[2] |

| Molecular Formula | C₉H₁₅NO | Alfa Chemistry[2] |

| Molecular Weight | 153.22 g/mol | Alfa Chemistry[2] |

| Canonical SMILES | CNC(C)CC1=CC=CO1 | Generated |

| InChIKey | MUXQBNQPTCLNQN-UHFFFAOYSA-N | Generated from Structure |

Note: The SMILES (Simplified Molecular-Input Line-Entry System) string is a critical identifier used as the input for most computational chemistry tools.

A Multi-Pronged In Silico Target Prediction Strategy

No single computational method is foolproof. A robust prediction strategy relies on the convergence of evidence from multiple, independent lines of inquiry. The rationale for our multi-pronged approach is to mitigate the inherent limitations of each technique. For instance, ligand-based methods may fail if the query molecule represents a truly novel scaffold, while structure-based methods can be susceptible to inaccuracies in scoring functions. When both methods point to the same or related targets, confidence in the prediction is substantially increased.

Caption: Overall workflow for in silico target prediction.

Ligand-Based Target Prediction

Principle & Causality

Ligand-based methods operate on the Similar Property Principle: molecules with similar structures are likely to interact with similar biological targets.[8] This approach is particularly valuable when the three-dimensional structure of a target is unknown or when seeking to understand how a novel compound fits into the existing landscape of known drugs.[9] We employ this strategy not just to find targets directly, but to generate hypotheses about potential mechanisms that can be cross-validated with structure-based results.

Protocol 1: Chemical Similarity Searching

This technique identifies molecules in a database that have the highest structural similarity to our query compound. The targets of these "neighboring" molecules become candidate targets for our compound.

Step-by-Step Methodology:

-

Database Selection: Choose a comprehensive, publicly accessible database of chemical compounds and their bioactivities. PubChem is an excellent starting point due to its vast size and links to literature and bioassay data.[14][15] ChEMBL is another authoritative source, focusing on manually curated data for drug-like bioactive molecules.[16]

-

Input Query: Navigate to the selected database's structure search interface (e.g., PubChem Structure Search). Input the query molecule using its SMILES string (CNC(C)CC1=CC=CO1).

-

Search Type Selection: Select a "Similarity Search" or "Tanimoto Search." The Tanimoto coefficient is a standard metric for comparing molecular fingerprints, yielding a score from 0 (no similarity) to 1 (identical).

-

Execution and Analysis:

-

Execute the search. The result will be a list of molecules ranked by their similarity score.

-

Causality Check: Do not simply accept the top hits. Critically analyze the results. Focus on hits with high similarity scores (e.g., Tanimoto > 0.85).

-

For each high-similarity hit, investigate its annotated biological activities. Click through to the associated BioAssay records and literature links.

-

Aggregate the targets of the top-ranked, structurally similar compounds. A recurring target across multiple similar molecules is a strong candidate.

-

Protocol 2: Pharmacophore-Based Screening

A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.[17][18] We can generate a pharmacophore model from our query molecule and use it to screen libraries for other molecules that match this 3D feature set, even if their underlying 2D structure is different.

Step-by-Step Methodology:

-

Pharmacophore Generation:

-

Use a tool like PharmaGist or LigandScout to generate a 3D pharmacophore model from the energy-minimized 3D structure of this compound.

-

The tool will identify key chemical features: a hydrogen bond acceptor (the furan oxygen), a hydrogen bond donor/positive ionizable group (the secondary amine), and hydrophobic regions (the propyl chain and methyl groups).

-

-

Database Screening:

-

Screen a database of 3D conformers of known drugs or bioactive compounds (e.g., ZINC, DrugBank) against the generated pharmacophore query.

-

The goal is to find molecules that spatially align with the key features of our query molecule.

-

-

Hit Analysis:

-

The output will be a list of molecules that fit the pharmacophore model.

-

Self-Validation: For each hit, examine its known biological targets. The principle is that if a known drug fits the pharmacophore of our query molecule, our molecule might fit into the target of that known drug.

-

Collate the targets from the top-scoring hits to identify recurring and plausible candidates. This method can help identify new therapeutic uses for existing drugs or potential targets for new compounds.[19]

-

Structure-Based Target Prediction (Reverse Docking)

Principle & Causality

Structure-based virtual screening (SBVS) uses the 3D structure of a protein to predict how a ligand might bind.[11] In reverse docking, we flip the paradigm: we take one ligand and screen it against a large library of protein structures.[13] The "goodness of fit" is estimated by a scoring function, which calculates a value analogous to binding energy. A lower score typically indicates a more favorable predicted interaction. This method is powerful because it is not biased by the existing knowledge of similar ligands and can uncover entirely novel targets.

Caption: A detailed workflow for structure-based reverse docking.

Protocol: A Step-by-Step Workflow

Required Tools:

-

Molecular Visualization/Editing: UCSF Chimera, PyMOL

-

Ligand/Receptor Preparation: MGLTools, OpenBabel

-

Docking Engine: AutoDock Vina[11]

-

Target Database: A curated collection of protein structures from the Protein Data Bank (PDB).

Step-by-Step Methodology:

-

Ligand Preparation:

-